3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid has the molecular formula and a molecular weight of 256.28 g/mol. It belongs to the class of quinoxaline derivatives, which are nitrogen-containing heterocycles. This specific compound features a thiophene group at the 3-position and a carboxylic acid group at the 5-position of the quinoxaline ring.
The synthesis of 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid typically involves a multi-step process:
The molecular structure of 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid consists of a fused bicyclic system comprising a quinoxaline ring (a bicyclic compound formed from two fused aromatic rings containing nitrogen) substituted with a thiophene ring and a carboxylic acid functional group.
3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid can participate in various chemical reactions:
The mechanism of action for compounds like 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid often involves interaction with biological targets:
3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid has diverse applications across several scientific fields:
This compound exemplifies significant versatility in both chemical reactivity and potential applications across various scientific disciplines, making it an important subject of study within organic chemistry and medicinal research.
3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid represents a strategically designed hybrid molecule that integrates three pharmacologically significant elements: a quinoxaline core, a thiophene moiety, and a carboxylic acid functional group. This molecular architecture exploits the synergistic potential of heterocyclic systems prevalent in bioactive compounds. The quinoxaline scaffold provides a planar, electron-deficient π-system capable of diverse non-covalent interactions with biological targets, while the thiophene ring contributes enhanced electron density and metabolic stability. The carboxylic acid group introduces hydrogen-bonding capability and ionization potential, critical for target binding and solubility modulation. This triad creates a versatile chemical entity with tailored properties for medicinal chemistry applications, particularly in targeting infectious diseases and metabolic disorders where heterocyclic hybrids demonstrate growing importance [4] [9].
Quinoxaline-thiophene hybrids constitute an emerging class of bioactive compounds with broad-spectrum biological activities. The structural integration of thiophene—a privileged sulfur-containing heterocycle—with quinoxaline enhances binding affinity to biological targets through several mechanisms:
The specific positioning of thiophene at the quinoxaline 3-position creates a conjugated system that enhances planarity and π-π stacking capability, as evidenced by crystallographic studies of analogous compounds. This geometric arrangement facilitates intercalation into DNA duplexes and binding to hydrophobic enzyme pockets inaccessible to purely aliphatic chains [9].
Table 1: Clinically Explored Quinoxaline-Based Drugs with Heterocyclic Modifications
Compound Name | Structural Features | Therapeutic Application | Development Status | |
---|---|---|---|---|
Echinomycin | Quinoxaline-peptide hybrid | Anticancer (DNA bis-intercalator) | Phase II trials | |
Tirapazamine | 3-Amino-quinoxaline-di-N-oxide | Hypoxic cytotoxin (radiosensitizer) | Phase III trials | |
AG1295 | 2-Thienylquinoxaline derivative | Tyrosine kinase inhibitor | Preclinical | |
XK-469 | Quinoxaline phenoxypropionic acid | Topoisomerase IIβ inhibitor | Phase I | |
Brimonidine | Quinoxaline imidazole derivative | Anti-glaucoma agent | Marketed | [4] |
The medicinal evolution of quinoxalines spans over seven decades, beginning with early antibiotic discoveries and progressing to targeted therapeutics:
The development of 3-(thiophen-2-yl)quinoxaline-5-carboxylic acid derivatives represents a contemporary approach addressing multidrug-resistant tuberculosis and neglected tropical diseases. These compounds leverage historical knowledge that electron-withdrawing substituents at quinoxaline positions 6/7 enhance antibacterial activity, while the carboxylic acid at position 5 enables salt formation for improved formulation and tissue distribution [10].
The strategic incorporation of carboxylic acid at position 5 of the quinoxaline scaffold transforms pharmacological properties through multiple mechanisms:
In anti-infective applications, quinoxaline-5-carboxylic acids demonstrate targeted mechanisms:
Table 2: Biological Activities of Carboxylic Acid-Functionalized Quinoxaline Derivatives
Compound Structure | Biological Target | Key Activity | Structure-Activity Insight | |
---|---|---|---|---|
3-Cyano-6-methylquinoxaline-1,4-di-N-oxide-2-carboxamide (CAQDO 5) | M. tuberculosis | MIC = 0.78 μg/mL | Methyl substitution enhances membrane penetration | |
3-Cyano-7-trifluoromethylquinoxaline-1,4-di-N-oxide-2-carboxamide (CAQDO 17) | M. tuberculosis | MIC = 0.39 μg/mL | CF3 group increases lipophilicity and target affinity | |
4-[(3-Oxo-3,4-dihydroquinoxalin-2-yl)amino]benzamide derivatives | Glycogen phosphorylase | IC50 = 0.2-5 μM | Amide linkage optimizes enzyme binding geometry | |
2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid | Viral proteases | IC50 < 10 μM against SARS-CoV-2 Mpro | Thiophene enhances π-stacking in hydrophobic subsites | [6] [8] [10] |
Synthetic methodologies for these derivatives emphasize regioselective functionalization. Hydrothermal synthesis (150-230°C in 5% acetic acid) achieves direct carboxylation with >75% yield and minimal decarboxylation, while ester hydrolysis provides an orthogonal approach. Computational studies confirm that the carboxylic acid group adopts optimal orientation for hydrogen bonding with biological targets, with bond angles of 120° ± 5° facilitating multi-dentate interactions [8] [10].
The structural convergence of quinoxaline, thiophene, and carboxylic acid in 3-(thiophen-2-yl)quinoxaline-5-carboxylic acid creates a multifunctional pharmacophore with balanced electronic, solubility, and target interaction properties. This molecular architecture provides a versatile scaffold for developing therapeutics against globally significant diseases with unmet treatment needs.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7